Stability Advantage of 4-Amino-1,1,1-trifluoro-3-buten-2-one vs. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
The stability of 4-amino-1,1,1-trifluoro-3-buten-2-one is superior to its 4-ethoxy analog, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This greater stability was leveraged in reactions with nucleophiles [1]. While the ethoxy analog decomposed under specific reaction conditions (e.g., with activated acetamides), the amino compound demonstrated robust stability [1].
| Evidence Dimension | Stability under specific reaction conditions |
|---|---|
| Target Compound Data | Stable; reacted with activated acetamides to give fluorinated pyridinone products [1] |
| Comparator Or Baseline | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one; Decomposed under the same reaction conditions [1] |
| Quantified Difference | Qualitative difference; ethoxy analog decomposes, amino analog is stable and productive |
| Conditions | Reaction with activated acetamides |
Why This Matters
For procurement, this dictates that 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is an unsuitable substitute for reactions involving nucleophiles under conditions that cause its decomposition, making the amino compound essential for those synthetic routes.
- [1] Andrew, R. J. (1998). Trifluoromethylated enaminoketones : an entry point to organofluorine chemistry. Doctoral Thesis, University of Southampton. View Source
